molecular formula C20H24FN3 B5790316 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine

Cat. No. B5790316
M. Wt: 325.4 g/mol
InChI Key: WLIAFOXRNYOJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine, also known as DFMO, is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the synthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO has been shown to have anti-tumor effects in various types of cancer, making it a promising candidate for further research.

Mechanism of Action

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine inhibits the enzyme ODC, which is involved in the synthesis of polyamines. Polyamines are essential compounds for cell growth and proliferation, and their overproduction has been linked to the development of cancer. Inhibition of ODC by 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine leads to a decrease in polyamine synthesis, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and physiological effects:
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have anti-inflammatory effects, as well as effects on the immune system. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in the treatment of other diseases, such as parasitic infections.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine also has some limitations. It can be toxic at high doses, and its effects can be variable depending on the type of cancer being studied.

Future Directions

There are several areas of future research for 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine. One area is the development of new formulations of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine that can improve its efficacy and reduce its toxicity. Another area is the investigation of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine in combination with other drugs, such as immunotherapeutic agents, to enhance its anti-tumor effects. Finally, there is a need for further research to better understand the mechanisms of action of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine and its effects on different types of cancer.

Synthesis Methods

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can be synthesized using various methods, including the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzaldehyde in the presence of piperazine and a suitable solvent. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including colorectal, breast, and prostate cancer. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in combination with other drugs, such as chemotherapeutic agents, to enhance their anti-tumor effects.

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIAFOXRNYOJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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